2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C29H33NO5 and a molecular weight of 475.59 g/mol . This compound is part of the quinoline family, which is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the condensation of 2-phenoxyethanol with 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is utilized in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it may interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Compared to other quinoline derivatives, 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Similar compounds include:
- Methyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
These compounds share a similar quinoline core but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C31H37NO5 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C31H37NO5/c1-5-6-16-36-26-15-11-10-14-23(26)28-27(30(34)37-18-17-35-22-12-8-7-9-13-22)21(2)32-24-19-31(3,4)20-25(33)29(24)28/h7-15,28,32H,5-6,16-20H2,1-4H3 |
InChI Key |
RZLPPAQAYYZHPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC4=CC=CC=C4)C |
Origin of Product |
United States |
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